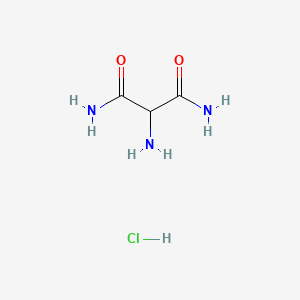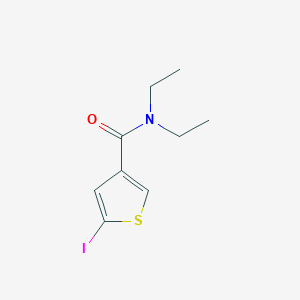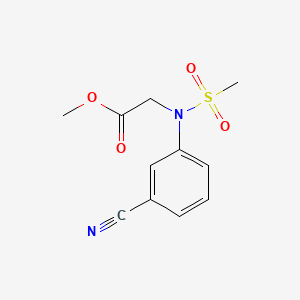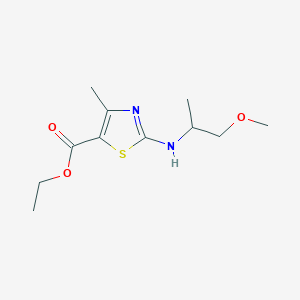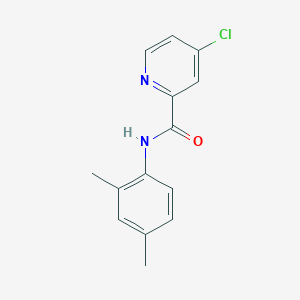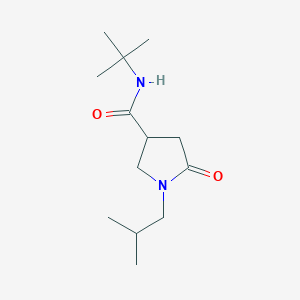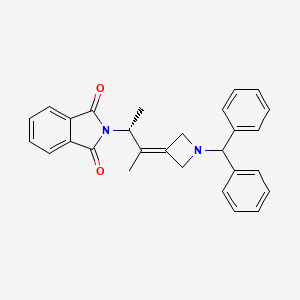
(R)-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired stereochemistry and functional group compatibility. Common synthetic routes may include:
Aldol Condensation: Formation of the azetidinylidene moiety through aldol condensation reactions.
Cyclization Reactions: Formation of the isoindoline ring via intramolecular cyclization.
Chiral Resolution: Use of chiral catalysts or resolving agents to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Cell Signaling: Investigated for its effects on cellular signaling pathways.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry
Material Science: Application in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of ®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition of enzyme activity by binding to the active site.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Binding to DNA to interfere with replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline Derivatives: Compounds with similar isoindoline structures.
Azetidine Derivatives: Compounds containing the azetidine ring.
Benzhydryl Compounds: Molecules with the benzhydryl group.
Uniqueness
®-2-(3-(1-Benzhydrylazetidin-3-ylidene)butan-2-yl)isoindoline-1,3-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C28H26N2O2 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
2-[(2R)-3-(1-benzhydrylazetidin-3-ylidene)butan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H26N2O2/c1-19(20(2)30-27(31)24-15-9-10-16-25(24)28(30)32)23-17-29(18-23)26(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,20,26H,17-18H2,1-2H3/t20-/m1/s1 |
Clé InChI |
SPTPFTWWPQRZCH-HXUWFJFHSA-N |
SMILES isomérique |
C[C@H](C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)N4C(=O)C5=CC=CC=C5C4=O |
SMILES canonique |
CC(C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C)N4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


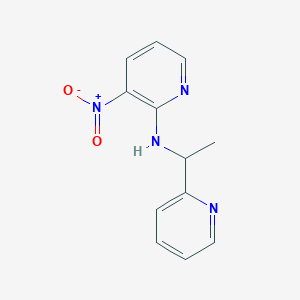
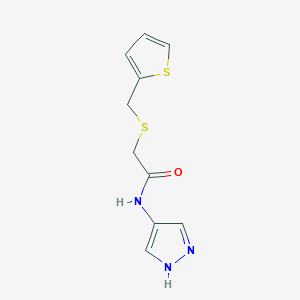
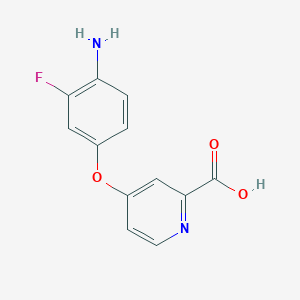
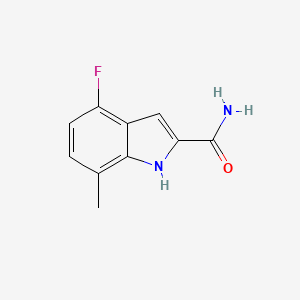

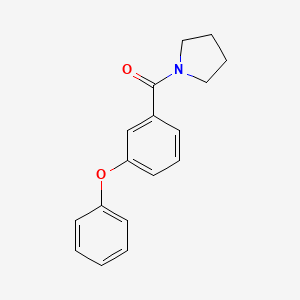

![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)
